The compound [Mpa1, D-Tyr(Et)2, D-Tic7]OT is a synthetic peptide that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in pharmacology. It belongs to a class of compounds known as peptide analogs, which are designed to mimic the biological activity of natural peptides while exhibiting enhanced stability and specificity.
This compound is synthesized through various chemical methods that involve the modification of amino acids to enhance their biological properties. Specifically, it incorporates modified amino acids such as Mpa1 (mercaptopropionic acid), D-Tyr(Et)2 (a derivative of tyrosine), and D-Tic7 (a modified tryptophan analog), which contribute to its unique properties.
[Mpa1, D-Tyr(Et)2, D-Tic7]OT is classified as a peptide analog and falls under the category of therapeutic peptides. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various conditions.
The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of [Mpa1, D-Tyr(Et)2, D-Tic7]OT is . The structure features a backbone typical of peptides with distinct side chains that confer specific properties.
[Mpa1, D-Tyr(Et)2, D-Tic7]OT can undergo various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. These reactions are critical for understanding its stability and reactivity in biological systems.
The mechanism of action for [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves its interaction with specific receptors in biological systems. It is designed to mimic natural peptides that bind to these receptors, triggering physiological responses.
Research indicates that modifications such as those present in this compound enhance binding affinity and specificity for target receptors compared to unmodified peptides. This specificity can lead to reduced side effects and improved therapeutic outcomes.
[Mpa1, D-Tyr(Et)2, D-Tic7]OT has potential applications in several scientific fields:
This compound exemplifies the advancements in peptide chemistry aimed at creating more effective therapeutic agents through strategic modifications of natural peptides.
Oxytocin is a critical nonapeptide hormone (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) involved in diverse physiological processes, including parturition and social bonding. The development of synthetic oxytocin analogues represents a cornerstone of peptide engineering, aimed at enhancing pharmacological properties while retaining biological activity. [Mpa1, D-Tyr(Et)2, D-Tic7]OT exemplifies this strategy, incorporating targeted modifications to overcome inherent limitations of natural oxytocin, such as enzymatic instability and receptor promiscuity. This analogue belongs to a class of peptides engineered for optimized receptor engagement and metabolic resistance, showcasing the principles of rational peptide design .
[Mpa1, D-Tyr(Et)2, D-Tic7]OT is classified as a surrogate peptide therapeutic—a molecule structurally inspired by a natural hormone but featuring non-natural amino acids to achieve enhanced functional properties. Its molecular formula (C₅₀H₇₁N₁₁O₁₂S₂; MW 1082.3 g/mol) distinguishes it from endogenous oxytocin (C₄₃H₆₆N₁₂O₁₂S₂; MW 1007.2 g/mol). Key classification attributes include:
Table 1: Structural Features Distinguishing [Mpa1, D-Tyr(Et)2, D-Tic7]OT from Natural Oxytocin
Position | Natural Oxytocin | [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Functional Consequence |
---|---|---|---|
1 | L-Cysteine | β-Mercaptopropionic Acid (Mpa) | Prevents dimerization; enhances metabolic stability |
2 | L-Tyrosine | O-Ethyl-D-Tyrosine (D-Tyr(Et)) | Increases hydrophobicity and receptor affinity |
7 | L-Proline | D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (D-Tic) | Restricts backbone conformation; improves selectivity |
Molecular Weight | 1007.2 g/mol | 1082.3 g/mol | Alters pharmacokinetic profile |
The analogue’s design addresses three core objectives: metabolic stability, receptor specificity, and prolonged half-life. Each modification serves a distinct mechanistic purpose:
Mpa1 (β-Mercaptopropionic Acid): Replaces the N-terminal cysteine to eliminate the disulfide bond’s susceptibility to reduction. The thioether linkage in Mpa enhances resistance to enzymatic degradation by aminopeptidases. This modification was historically validated in analogues like [Pmp¹]oxytocin (Pmp = β,β-pentamethylene-β-mercaptopropionic acid), which showed in vitro antagonist potency (pA₂ = 7.77) [8].
D-Tyr(Et)2 (O-Ethyl-D-Tyrosine): The D-chirality inversion at position 2 reduces recognition by proteases. Ethylation of the phenolic hydroxyl group enhances lipophilicity, facilitating membrane permeation. Crucially, this ethyl group occupies a hydrophobic subpocket of the oxytocin receptor (OTR), increasing binding affinity. Studies on similar analogues (e.g., [D-Tyr(Et)²]-antocin) demonstrated extended half-lives (39 minutes) compared to unmodified oxytocin (<5 minutes) due to reduced renal clearance and plasma protein binding [2] .
D-Tic7 (D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid): This non-natural amino acid introduces conformational rigidity via its fused bicyclic structure. The D-configuration prevents hydrogen bonding with OTR subdomains associated with agonist signaling, shifting the compound toward antagonism. Analogues featuring D-Tic7 exhibit up to 10-fold higher OTR selectivity over vasopressin receptors (V₁a/V₂) compared to first-generation antagonists [4].
The evolution of [Mpa1, D-Tyr(Et)2, D-Tic7]OT reflects decades of iterative refinements in oxytocin analogue design:
First-Generation Analogues (1960s–1980s): Focused on disulfide bond stabilization. [1-Deamino, D-Tyr²]oxytocin replaced Cys1 with β-mercaptopropionic acid and introduced D-Tyr2, improving metabolic stability but lacking receptor specificity . Antocin ([Mpa1, D-Tyr(Et)2, Thr4, Orn8]oxytocin), an early tocolytic, demonstrated the utility of alkylated tyrosine (t₁/₂ = 39 minutes) but retained agonist activity at vasopressin receptors [2].
Second-Generation Antagonists (1990s–2000s): Incorporated non-natural amino acids to enhance selectivity. Key milestones included:
Discovery that [Pmp¹, D-Trp², Arg⁸]oxytocin (pA₂ = 7.77) could be enhanced further with D-Tic7 or Pen6 substitutions, yielding analogues with pA₂ >8.0 [8].
Modern Peptide Engineering (Post-2000): Combinatorial chemistry enabled multi-site modifications. [Mpa1, D-Tyr(Et)2, D-Tic7]OT emerged from this era, integrating three high-impact modifications to balance OTR affinity (Kᵢ ~nM range), metabolic stability, and synthetic feasibility via solid-phase peptide synthesis (SPPS) .
Table 2: Evolution of Key Oxytocin Analogues Leading to [Mpa1, D-Tyr(Et)2, D-Tic7]OT
Analogue | Modifications | Key Advancement | Reference |
---|---|---|---|
[1-Deamino, D-Tyr²]OT | Mpa1, D-Tyr2 | Improved plasma stability | |
Antocin | Mpa1, D-Tyr(Et)2, Thr4, Orn8 | Extended t₁/₂ (39 min); tocolytic activity | [2] |
[Pmp¹, D-Trp², Arg⁸]OT | Pmp1, D-Trp2, Arg8 | High antagonist potency (pA₂ = 7.77) | [8] |
[(S)Pmp¹, D-Trp², Arg⁸]OT | Thia-Pmp1, D-Trp2, Arg8 | Enhanced uterotonic inhibition (pA₂ = 8.08) | [8] |
[Mpa1, D-Tyr(Et)2, D-Tic7]OT | Mpa1, D-Tyr(Et)2, D-Tic7 | Optimized OTR selectivity; conformational rigidity |
The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT relies on Fmoc-based SPPS protocols, with orthogonal protection for Mpa’s thiol and D-Tyr(Et)2’s alkylated phenol [9]. This compound’s development underscores peptide engineering’s progression from empirical substitutions to structure-guided design of receptor-selective therapeutics.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3